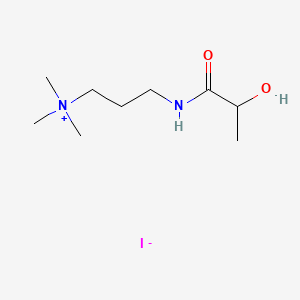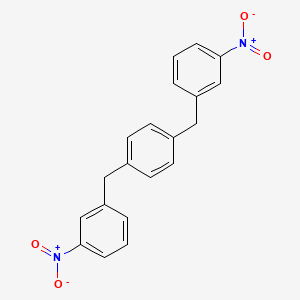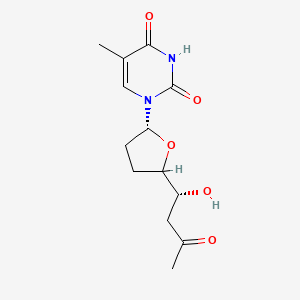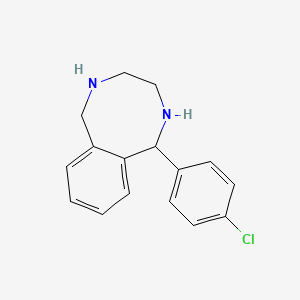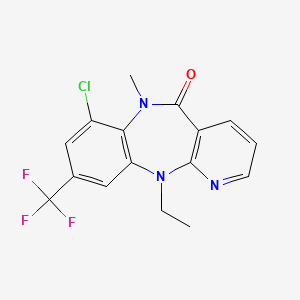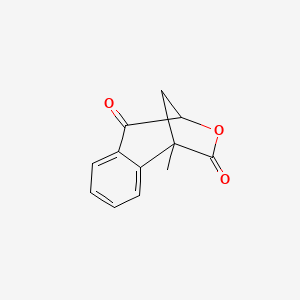
1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- is a synthetic organic compound that belongs to the class of benzoxepins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the benzoxepin ring system. This can be achieved using reagents such as Lewis acids or bases under controlled temperature and pressure conditions.
Functional Group Modification: The introduction of the methano and dione groups is achieved through specific functional group transformations. This may involve oxidation, reduction, or substitution reactions using appropriate reagents.
Industrial Production Methods
In an industrial setting, the production of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and functional group modification reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted benzoxepin derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione: Lacks the methyl group, leading to different chemical and biological properties.
Benzoxepin-2,5-dione: A simpler structure without the methano group, resulting in distinct reactivity and applications.
Propiedades
Número CAS |
24230-01-1 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-methyl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8,11-dione |
InChI |
InChI=1S/C12H10O3/c1-12-6-9(15-11(12)14)10(13)7-4-2-3-5-8(7)12/h2-5,9H,6H2,1H3 |
Clave InChI |
QJDHCAYAUUBAOV-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C(=O)C3=CC=CC=C31)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



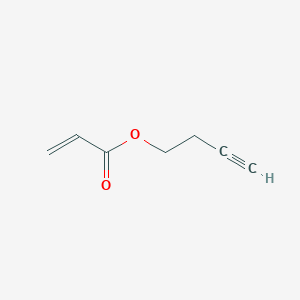
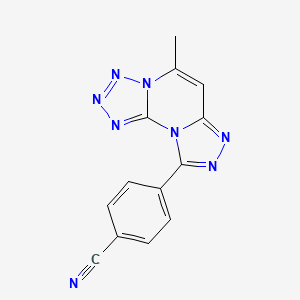
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone](/img/structure/B12812924.png)
